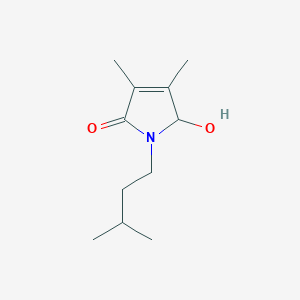
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound Its structure includes a pyrrol-2-one ring substituted with hydroxy, methyl, and methylbutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the Pyrrol-2-one Ring: Starting from a suitable precursor, such as a substituted amine and an alpha-keto acid, the pyrrol-2-one ring can be formed through cyclization reactions.
Introduction of Hydroxy and Methyl Groups: Hydroxylation and methylation reactions can be employed to introduce the hydroxy and methyl groups at the desired positions.
Attachment of the Methylbutyl Group: The methylbutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The methyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Medicine
Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science:
作用机制
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
相似化合物的比较
Similar Compounds
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure with a thione group instead of a ketone.
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
The unique combination of functional groups in 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
属性
CAS 编号 |
443917-70-2 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
2-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H19NO2/c1-7(2)5-6-12-10(13)8(3)9(4)11(12)14/h7,10,13H,5-6H2,1-4H3 |
InChI 键 |
JRPAZMIHQGDOMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1O)CCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)

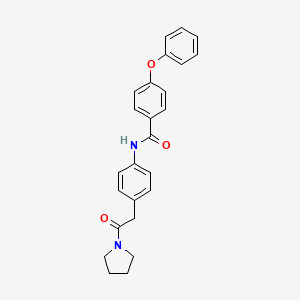
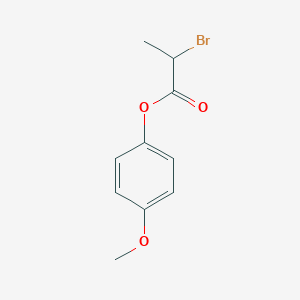
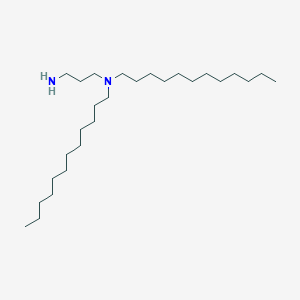

![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
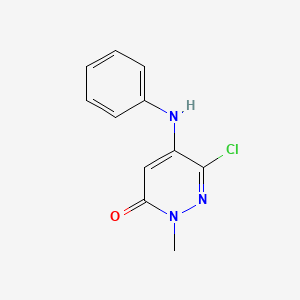
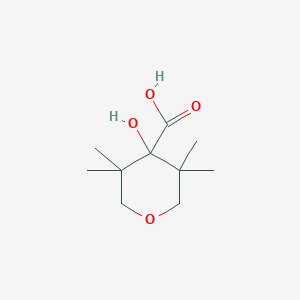

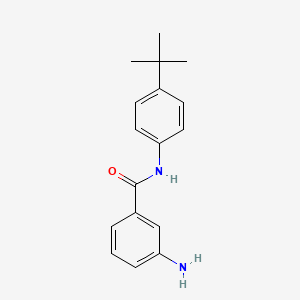
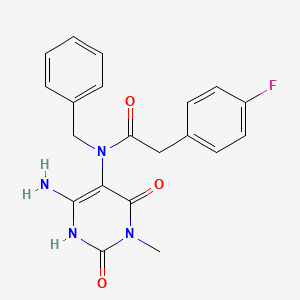
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
